![molecular formula C26H25ClN2OS B2390988 N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-15-5](/img/structure/B2390988.png)
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2009 and has since been the focus of numerous scientific studies.
Scientific Research Applications
Synthetic Pathways and Chemical Modifications
Research in the field often explores the synthesis of new compounds and their structural modifications to enhance their properties or to create derivatives with specific functions. For instance, studies on the synthesis of s-triazines or thioamide-based compounds reveal the complexity and versatility of chemical reactions that can be employed to generate new molecules with potential biological activity or applications in materials science. The systematic modification of chemical functionalities can significantly impact the pharmacological profile of a compound, including its selectivity, efficacy, and safety as a potential therapeutic agent (Lin et al., 1982).
Potential Therapeutic Applications
Compounds with complex structures similar to the one mentioned are often investigated for their potential therapeutic applications. This includes their role as inhibitors or modulators of biological pathways, which can lead to the development of new drugs for diseases like cancer, neurodegenerative disorders, and infectious diseases. For example, the exploration of indole-based compounds for their allosteric modulation of receptors highlights the potential for discovering novel mechanisms of drug action (Khurana et al., 2014).
Diagnostic and Research Tools
Some compounds are valuable not for their therapeutic potential but for their applications in diagnostics or as tools in scientific research. For instance, the development of water-soluble near-infrared dyes for cancer detection illustrates how chemical entities can be utilized in biomedical imaging and diagnostics, facilitating the early detection of diseases and the monitoring of treatment responses (Pham et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a similar compound, n-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, in dmso is 22 mg/ml, while it is insoluble in water . This suggests that the compound might have similar solubility properties, which could affect its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-18-13-19(2)15-21(14-18)26(30)28-11-12-29-16-25(23-5-3-4-6-24(23)29)31-17-20-7-9-22(27)10-8-20/h3-10,13-16H,11-12,17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMOVBPQNWPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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